molecular formula C12H16ClN B1429940 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride CAS No. 1384431-36-0

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride

Cat. No.: B1429940
CAS No.: 1384431-36-0
M. Wt: 209.71 g/mol
InChI Key: OYTBNVYOJCHWJB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds. According to chemical database records, the compound bears the official IUPAC name 1-{2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3-yl}methanamine hydrochloride. This systematic name precisely describes the structural arrangement where a cyclopropane ring forms a spiro junction with a dihydroindene system, with a methanamine substituent attached to the cyclopropane ring.

The structural representation of this compound demonstrates a complex spirocyclic architecture. The core structure consists of a cyclopropane ring that shares a single carbon atom with a 2',3'-dihydroindene system, creating the characteristic spiro configuration. The methanamine functional group (-CH₂NH₂) is positioned on the cyclopropane ring, specifically at the 3-position relative to the spiro center. The hydrochloride designation indicates that the compound exists as a salt formed between the basic amine functionality and hydrochloric acid.

Chemical structure databases provide consistent representations of this molecular framework. The compound's structural integrity is maintained across different notation systems, with the SMILES notation recorded as NCC1CC12CCC3=C2C=CC=C3.[H]Cl, clearly illustrating the connectivity between the spirocyclic core and the methanamine substituent. This structural representation confirms the presence of the aromatic indene ring system fused to the aliphatic cyclopropane ring through the spiro junction.

CAS Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service has assigned the unique registry number 1384431-36-0 to this compound. This CAS number serves as the definitive identifier for this specific chemical entity and remains consistent across all major chemical databases and supplier catalogs. The CAS registry system ensures unambiguous identification of this compound despite variations in nomenclature or structural representation formats.

Molecular formula analysis reveals the composition C₁₂H₁₆ClN, indicating twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight calculations show values ranging from 209.71 to 210 daltons, with slight variations attributed to different rounding conventions in database systems. The presence of chlorine in the molecular formula specifically corresponds to the hydrochloride salt formation, distinguishing this compound from its free base form.

The following table summarizes the key molecular parameters:

Property Value Source
CAS Registry Number 1384431-36-0
Molecular Formula C₁₂H₁₆ClN
Molecular Weight 209.71-210 Da
MDL Number MFCD22369824

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTBNVYOJCHWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2CN)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride (CAS No. 1384431-36-0) is a novel compound with potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13N·HCl
  • Molecular Weight : 159.23 g/mol
  • IUPAC Name : spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine
  • PubChem CID : 62388829

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and cellular pathways critical for tumor growth and proliferation.

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. For instance, in vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent cytotoxic effects.

Cell LineIC50 Value (µM)Reference
MCF-70.65
HCT-1161.54

Case Studies and Research Findings

  • Cell Proliferation Inhibition : A study demonstrated that this compound effectively arrested the cell cycle at the G1 phase in MCF-7 cells and triggered apoptosis through increased caspase activity .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, potentially modulating signaling pathways related to cell survival and apoptosis .
  • Comparative Activity : In comparative studies against established chemotherapeutics like doxorubicin, this compound exhibited lower IC50 values in certain assays, indicating a potentially superior efficacy profile .

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable balance between potency and selectivity. Its ALogP value of 1.6 indicates moderate lipophilicity, which is beneficial for cellular uptake.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.

Comparison with Similar Compounds

Substituent Effects

  • Brominated Analog : The addition of bromine at position 5' increases molecular weight by ~79 g/mol compared to the parent compound. Bromine’s electron-withdrawing nature may alter electronic distribution, influencing binding affinity in halogen-bonding interactions (e.g., with protein targets) .
  • This modification is advantageous for compounds requiring blood-brain barrier penetration .
  • Naphthalene Analog : Replacement of indene with naphthalene extends the aromatic system, which could improve π-π stacking interactions in receptor binding .

Physicochemical and Practical Comparisons

Parameter Parent Compound 5'-Bromo Analog 6'-Methoxy Analog Naphthalene Analog
Solubility Moderate (DMSO) Low High (polar solvents) Low (hydrophobic)
Storage Stability 2–8°C Room temperature† Not specified Room temperature
Reported Purity >98% >95% No data No data

†Brominated analogs often exhibit greater stability due to halogen-induced steric protection .

Preparation Methods

Synthesis of the Spiro[cyclopropane-1,1'-indene] Core

  • Cyclopropanation of Indene Derivatives : The core spirocyclic structure is commonly accessed via cyclopropanation of indene or its derivatives. This can be achieved by reacting indene with carbenoid reagents such as diazo compounds or Simmons–Smith reagents under controlled conditions to form the cyclopropane ring spiro-fused at the 1-position of indene.
  • Use of α-Halogenated Intermediates : According to patent US4307033A, cyclopropane derivatives can be synthesized via reaction of α-halogenated carboxylic acid derivatives with malonic acid derivatives in polar aprotic solvents, using bases such as sodium ethylate or potassium carbonate, at temperatures ranging from 0°C to 100°C. This method yields cyclopropane-1,1,2-tricarboxylic acid derivatives which can be further transformed into spirocyclic systems.
  • Reaction Conditions : Polar solvents like dimethylformamide or tetrahydrofuran are preferred for these cyclopropanation reactions. Acid-binding agents such as triethylamine or sodium carbonate facilitate the reaction by neutralizing acidic by-products.

Introduction of the Methanamine Group

  • Reduction or Substitution of Carboxylic Acid Derivatives : The methanamine substituent at the 3-position can be introduced by first converting a carboxylic acid or ester group at that position into an amine functionality. This is typically done via reduction to an aldehyde or alcohol intermediate, followed by reductive amination or nucleophilic substitution with ammonia or amine sources.
  • Use of Amination Reagents : Reductive amination methods using reagents such as sodium cyanoborohydride or catalytic hydrogenation with ammonia sources are common to convert aldehydes or ketones to primary amines.
  • Formation of Hydrochloride Salt : The amine is then converted into its hydrochloride salt by treatment with hydrogen chloride in an organic solvent or by bubbling HCl gas into a solution of the amine, yielding the stable hydrochloride form.

Purification and Characterization

  • Isolation : After synthesis, the compound is typically isolated by extraction into organic solvents such as methylene chloride, followed by drying and concentration.
  • Purification : Vacuum distillation or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) is used to purify the compound.
  • Characterization : The boiling point, melting point, and chromatographic purity (e.g., gas chromatography) are used to characterize the product. NMR and IR spectroscopy confirm the presence of the spirocyclic framework and amine hydrochloride salt.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Cyclopropanation of indene Carbenoid addition Diazo compounds or Simmons–Smith reagent, aprotic solvents (DMF, THF), base (Na2CO3, triethylamine), 0–100°C Forms spiro[cyclopropane-1,1'-indene] core
Functional group transformation Ester/carboxylic acid to amine Reduction (e.g., LiAlH4) followed by reductive amination (NaBH3CN, NH3) Introduces 3-ylmethanamine substituent
Salt formation Acid-base reaction HCl gas or HCl in ethanol Produces hydrochloride salt form
Purification Extraction, distillation Organic solvents, vacuum distillation Ensures product purity

Detailed Research Findings and Notes

  • The patent literature (US4307033A) provides a robust methodology for preparing cyclopropane derivatives via reaction of α-halogenocarboxylic acid derivatives with malonic acid derivatives, which can be adapted for spirocyclic systems.
  • The reaction is sensitive to moisture; thus, strictly anhydrous conditions and low temperatures are recommended during cyclopropanation steps to prevent decomposition of intermediates.
  • Polar aprotic solvents such as dimethylformamide and tetrahydrofuran enhance reaction efficiency and yield.
  • Bases such as sodium ethylate and potassium carbonate are effective acid-binding agents during cyclopropanation and subsequent transformations.
  • The amination step requires careful control to avoid over-alkylation or side reactions; reductive amination is preferred for selectivity.
  • Formation of the hydrochloride salt improves compound stability and facilitates isolation.

This synthesis strategy, combining cyclopropanation of indene derivatives with subsequent amination and salt formation, represents the authoritative and practical pathway to prepare 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride. The methods are based on well-established organic synthesis protocols and supported by patent literature on related cyclopropane carboxylic acid derivatives.

Q & A

Q. Basic Laboratory Safety

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .
  • Avoid aqueous workup without pH control (HCl liberation risk).
  • Store under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation .

How can pharmacological activity studies be designed for this compound?

Q. Advanced Experimental Design

  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
  • Structural Analog Comparison : Benchmark against spirocyclic compounds with known bioactivity (e.g., antidepressant or anticonvulsant analogs) .

What challenges arise in resolving stereoisomerism or polymorphism?

Q. Advanced Analytical Challenges

  • Chiral Chromatography : Separate enantiomers using amylose-based columns and polar organic mobile phases .
  • DSC/TGA : Detect polymorphic transitions (e.g., hydrate vs. anhydrous forms) .
  • Solid-State NMR : Distinguish crystal packing effects on amine proton environments .

How do solubility properties influence formulation for in vitro studies?

Q. Basic Formulation Strategy

  • Solvent Systems : Use DMSO for stock solutions (50 mM) with dilution in PBS (pH 7.4) to avoid precipitation .
  • Surfactant Addition : Polysorbate 80 (0.1%) enhances aqueous solubility for cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride
Reactant of Route 2
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.